molecular formula C7H5N3O B15246769 Pyrido[3,4-B]pyrazin-8-OL CAS No. 679797-39-8

Pyrido[3,4-B]pyrazin-8-OL

Cat. No.: B15246769
CAS No.: 679797-39-8
M. Wt: 147.13 g/mol
InChI Key: IYIGSRBPRHULDC-UHFFFAOYSA-N
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Description

Pyrido[3,4-B]pyrazin-8-OL is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]pyrazin-8-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine to form an intermediate, which is then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and FT-IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-B]pyrazin-8-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, often in the presence of a solvent like ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Pyrido[3,4-B]pyrazin-8-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrido[3,4-B]pyrazin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness of Pyrido[3,4-B]pyrazin-8-OL: this compound is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

679797-39-8

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrido[3,4-b]pyrazin-8-ol

InChI

InChI=1S/C7H5N3O/c11-6-4-8-3-5-7(6)10-2-1-9-5/h1-4,11H

InChI Key

IYIGSRBPRHULDC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=N1)O

Origin of Product

United States

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